Introduction: A Versatile Aldehyde in Modern Synthesis
Introduction: A Versatile Aldehyde in Modern Synthesis
An In-Depth Technical Guide to 3-(Cyclopentyloxy)-4-methoxybenzaldehyde
3-(Cyclopentyloxy)-4-methoxybenzaldehyde, identified by the CAS number 67387-76-2 , is a pivotal aromatic aldehyde that has garnered significant attention in the fields of medicinal chemistry and organic synthesis.[1][2][3][4][5] Its unique molecular architecture, featuring a benzaldehyde core functionalized with adjacent methoxy and cyclopentyloxy groups, makes it an exceptionally valuable intermediate. This guide provides an in-depth exploration of its properties, synthesis, and critical applications, particularly its role as a foundational building block for advanced pharmaceutical agents. For researchers and drug development professionals, understanding the nuances of this compound is key to unlocking its potential in creating novel, high-efficacy molecules.
Part 1: Physicochemical and Structural Characteristics
The compound's physical and chemical properties are fundamental to its handling, reactivity, and application in synthetic chemistry. It typically presents as a yellowish liquid, a characteristic that dictates its storage and handling procedures.[1][4]
Chemical Structure
The structure combines a stable aromatic ring with reactive aldehyde functionality and ether linkages, providing multiple sites for chemical modification.
Caption: Chemical structure of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde.
Core Properties Summary
| Property | Value | Source(s) |
| CAS Number | 67387-76-2 | [1][2][3][4][6] |
| Molecular Formula | C₁₃H₁₆O₃ | [1][2][3][4] |
| Molecular Weight | 220.26 - 220.27 g/mol | [1][2][4] |
| Appearance | Yellowish liquid | [1][4] |
| Boiling Point | 150-157 °C at 5 mmHg | [1][4] |
| Melting Point | 107-110 °C (recrystallized from ethyl acetate) | [3] |
| Density | ~1.136 g/cm³ | [3] |
| Purity | ≥ 97% (HPLC) | [1][4] |
| IUPAC Name | 3-(cyclopentyloxy)-4-methoxybenzaldehyde | [7] |
| Synonyms | 2-(Cyclopentyloxy)-4-formylanisole | [3] |
Part 2: Optimized Synthesis Protocol
The most established route for synthesizing 3-(cyclopentyloxy)-4-methoxybenzaldehyde is via the Williamson ether synthesis, starting from isovanillin (3-hydroxy-4-methoxybenzaldehyde).[6][8] This method is robust, scalable, and provides high yields of the desired product.
Reaction Principle
The synthesis involves the O-alkylation of the phenolic hydroxyl group of isovanillin. A base is used to deprotonate the phenol, forming a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of cyclopentyl bromide in an Sₙ2 reaction, displacing the bromide and forming the desired ether linkage. Potassium iodide is often added as a catalyst to facilitate the reaction, likely through the in-situ formation of the more reactive cyclopentyl iodide (Finkelstein reaction).
Detailed Step-by-Step Methodology
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Reagent Preparation: In a suitable reaction vessel equipped with a reflux condenser and magnetic stirrer, dissolve 3-hydroxy-4-methoxybenzaldehyde (isovanillin) (1.0 eq) in absolute ethanol.
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Base and Catalyst Addition: To this solution, add potassium hydroxide (2.0 eq) and a catalytic amount of potassium iodide (0.03 eq).[6] Stir the mixture until the solids are largely dissolved. The base is crucial for deprotonating the phenolic hydroxyl group, thereby activating it for nucleophilic attack. Using a molar excess ensures complete deprotonation.
-
Alkylation: Add cyclopentyl bromide (2.0 eq) to the reaction mixture.[6] The excess alkylating agent helps to drive the reaction to completion.
-
Reflux: Heat the mixture to reflux and maintain this temperature for approximately 48 hours.[6] The elevated temperature is necessary to overcome the activation energy of the Sₙ2 reaction. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol. Dissolve the resulting residue in ethyl acetate. Perform a series of aqueous washes: first with water, then with dilute hydrochloric acid (to neutralize any remaining base), followed by saturated sodium bicarbonate solution (to remove any unreacted acidic starting material), and finally with saturated sodium chloride (brine) to reduce the solubility of organic material in the aqueous phase.[6]
-
Drying and Purification: Dry the separated organic layer over anhydrous sodium sulfate and filter. Concentrate the filtrate in vacuo to yield the crude product as an amber syrup.[6] For analytically pure material, purify the crude oil via column chromatography on silica gel, using an eluent such as 20% ethyl ether in hexane.[6]
Synthesis Workflow Diagram
Caption: Role of the title compound in the PDE4 inhibitor drug discovery pipeline.
Other Research Applications
Beyond its primary role in PDE4 inhibitor synthesis, this compound is utilized in broader research areas:
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Organic Synthesis: It serves as a general building block for creating complex molecules for both academic and industrial purposes. [1][7]* Materials Science: It is being explored for its potential in developing novel polymers and coatings. [1][7]* Biochemical Research: It is employed in studies of enzyme interactions and metabolic pathways. [1][4][7]* Flavor and Fragrance: Its aromatic profile makes it a candidate for use in formulating unique scents and tastes. [1][7]
Part 4: Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols are essential when working with 3-(cyclopentyloxy)-4-methoxybenzaldehyde.
Hazard Identification and First Aid
According to its Safety Data Sheet (SDS), the compound is classified as harmful if swallowed and can cause skin and serious eye irritation. [9]* Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [9]* Precautionary Statements: Wear protective gloves, clothing, and eye/face protection. [9]Avoid breathing dust/fume/gas/mist/vapors/spray.
-
First Aid (IF SWALLOWED): Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. [9]* First Aid (IF ON SKIN/IN EYES): Wash with plenty of soap and water. [9]Rinse eyes cautiously with water for several minutes. If irritation persists, seek medical attention. [9]
Handling and Storage Recommendations
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Handling: Use only in a well-ventilated area, such as a chemical fume hood. [10]Avoid contact with skin, eyes, and clothing. [10]Practice good industrial hygiene, including washing hands before breaks and after work. [9]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [9][10]A recommended storage temperature is between 0-8 °C. [1][4]
Conclusion
3-(Cyclopentyloxy)-4-methoxybenzaldehyde is far more than a simple aromatic aldehyde; it is a highly enabling molecule in the landscape of modern drug discovery. Its well-defined synthesis, versatile reactivity, and crucial role as a scaffold for potent PDE4 inhibitors underscore its importance. For scientists engaged in the development of therapeutics for inflammatory and neurological diseases, a thorough understanding of this key intermediate provides a distinct advantage in the design and execution of innovative synthetic strategies.
References
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Synthesis, Biological Evaluation, and Molecular Modeling of New 3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-Dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) Related Phosphodiesterase 4D (PDE4D) Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Synthesis of 3-Cyclopentoxy-4-methoxybenzaldehyde. PrepChem.com. [Link]
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Advances in the Development of Phosphodiesterase-4 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]
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PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. [Link]
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Advances in the development of phosphodiesterase-4 inhibitors. ResearchGate. [Link]
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An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. PubMed Central. [Link]
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What are the key players in the pharmaceutical industry targeting PDE4? Patsnap Synapse. [Link]
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Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Asian Journal of Chemistry. [Link]
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Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. International Journal of Advanced Research in Science, Communication and Technology. [Link]
- Method for preparing 3-cyclopentyloxy-4-methoxybenzaldehyde.
-
SAR and Molecular Modeling of N-Benzyl-N-hydroxy-3-(cyclopentyloxy)-4- methoxybenzene Carboxamide Analogues as Potent Phosphodiesterase-4 Inhibitors. Bentham Science Publisher. [Link]
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